molecular formula C9H10N2O B1625437 Benzenecarboximidamide, 4-acetyl- CAS No. 24723-05-5

Benzenecarboximidamide, 4-acetyl-

Cat. No.: B1625437
CAS No.: 24723-05-5
M. Wt: 162.19 g/mol
InChI Key: YNEOHBWFPNQPLU-UHFFFAOYSA-N
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Description

Benzenecarboximidamide, 4-acetyl- is an organic compound with the molecular formula C9H10N2O It is a derivative of benzenecarboximidamide, characterized by the presence of an acetyl group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4-acetyl- typically involves the reaction of 4-acetylbenzonitrile with ammonia or an amine under specific conditions. The reaction can be carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the conversion. The general reaction scheme is as follows:

4-Acetylbenzonitrile+AmmoniaBenzenecarboximidamide, 4-acetyl-\text{4-Acetylbenzonitrile} + \text{Ammonia} \rightarrow \text{Benzenecarboximidamide, 4-acetyl-} 4-Acetylbenzonitrile+Ammonia→Benzenecarboximidamide, 4-acetyl-

Industrial Production Methods

In an industrial setting, the production of Benzenecarboximidamide, 4-acetyl- may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4-acetyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

Benzenecarboximidamide, 4-acetyl- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4-acetyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Benzenecarboximidamide, 4-acetyl- can be compared with other similar compounds such as:

    Benzenecarboximidamide: Lacks the acetyl group, resulting in different chemical properties and reactivity.

    4-Acetylbenzonitrile: Contains a nitrile group instead of the carboximidamide group, leading to different applications and reactivity.

    Benzenesulfonamide derivatives: These compounds have a sulfonamide group, which imparts different biological activities and uses.

The uniqueness of Benzenecarboximidamide, 4-acetyl- lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-acetylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-5H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEOHBWFPNQPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60484802
Record name BENZENECARBOXIMIDAMIDE, 4-ACETYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24723-05-5
Record name BENZENECARBOXIMIDAMIDE, 4-ACETYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60484802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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